

Application Notes and Protocols for the Chromatographic Analysis of Ganoderenic Acid C

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Compound of Interest		
Compound Name:	Ganoderenic acid C	
Cat. No.:	B1139599	Get Quote

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Introduction

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid found in Ganoderma species, is a compound of significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic effects.[1][2] Accurate and reliable quantification of **Ganoderenic acid C** is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for this purpose, offering high sensitivity, selectivity, and reproducibility.[3][5]

This document provides detailed application notes and protocols for the use of **Ganoderenic** acid **C** as a standard in various analytical techniques, summarizing its key properties and biological significance.

Physicochemical Properties of Ganoderenic Acid C

A thorough understanding of the physicochemical properties of **Ganoderenic acid C** is fundamental to its application as an analytical standard.[6]



Property	Value
CAS Number	100665-42-7[6][7]
Molecular Formula	C30H44O7[1][6][7]
Molecular Weight	516.7 g/mol [1][6][8]
IUPAC Name	$(3\beta,7\beta,15\alpha,20E)$ -3,7,15-trihydroxy-11,23-dioxolanosta-8,20(22)-dien-26-oic acid[6]
Solubility	Soluble in Methanol[6]
Storage	-20°C[6]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of **Ganoderenic acid C** and related compounds using HPLC and UPLC-MS/MS.

Table 1: HPLC Method Validation Parameters for

Ganoderic Acids[6][9]

Ganoderic Acid C & other Ganoderic Acids
0.7 - 230.0
0.9990 - 0.9999
96.85 - 105.09
0.8 - 4.8
0.7 - 5.1

Table 2: UPLC-MS/MS Method Performance for Ganoderic Acids[10]



Parameter	Value
Correlation Coefficient (r²)	> 0.998
Recovery (%)	89.1 - 114.0
Intra-day RSD (%)	< 6.8
Inter-day RSD (%)	< 8.1
Limit of Detection (LOD) (μg/kg)	0.66 - 6.55
Limit of Quantitation (LOQ) (μg/kg)	2.20 - 21.84

Experimental Protocols

Protocol 1: Extraction of Ganoderenic Acid C from Ganoderma Fruiting Bodies

This protocol is suitable for the extraction of triterpenoids from the fruiting bodies of Ganoderma species.[9][10]

Materials and Reagents:

- · Dried and powdered Ganoderma fruiting bodies
- Chloroform or 95% Ethanol
- Methanol (HPLC grade)
- Analytical balance
- · Ultrasonic water bath
- Rotary evaporator
- 0.2 μm syringe filters

Procedure:



- Accurately weigh 1.0 g of the powdered Ganoderma sample.[3][9]
- Add 20 mL of chloroform or ethanol to the sample in a flask.[3][9]
- Perform ultrasonic extraction for 30 minutes.[3][9]
- Repeat the extraction process twice and combine the extracts.[3]
- Filter the combined extract and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.[3][4]
- Dissolve the residue in a known volume of methanol (e.g., 10 or 25 mL).[3][4]
- Filter the solution through a 0.2 μm syringe filter into an HPLC or UPLC vial prior to analysis.
 [4][5]



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Caption: Workflow for the extraction of **Ganoderenic Acid C**.

Protocol 2: HPLC-UV Analysis of Ganoderenic Acid C

This method is suitable for the quantification of major ganoderenic acids and for routine quality control.[4][9]

Chromatographic Conditions:



Parameter	Recommended Conditions
HPLC System	Agilent 1200 series or equivalent with DAD[9]
Column	C18 (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 μm)[9][11]
Mobile Phase A	Water with 0.1% Formic Acid or 0.03% Phosphoric Acid[9][11]
Mobile Phase B	Acetonitrile[9][11]
Elution Mode	Gradient[9][11]
Flow Rate	0.8 - 1.0 mL/min[11]
Column Temperature	30 - 35 °C[11][12]
Detection Wavelength	252 nm or 254 nm[9][11]
Injection Volume	10 - 20 μL[9]

Procedure:

- Standard Preparation: Prepare a stock solution of Ganoderenic acid C standard in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).[4]
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[11]
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample extracts. Identify the **Ganoderenic acid C** peak based on the retention time of the standard and quantify using the calibration curve.[9]

Protocol 3: UPLC-MS/MS Analysis of Ganoderenic Acid C

This method provides high sensitivity and selectivity, ideal for trace-level analysis and complex matrices.[1][3][5]



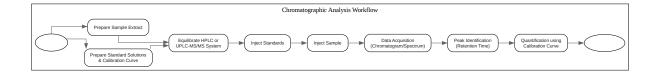
Chromatographic and Mass Spectrometry Conditions:

Parameter	Recommended Conditions
UPLC System	Waters ACQUITY UPLC or equivalent[1]
Column	ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 μm)[1][3]
Mobile Phase A	Water with 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]
Flow Rate	0.3 - 0.5 mL/min[1]
Column Temperature	30 - 40 °C[1]
Injection Volume	2 - 10 μL[1]
Ionization Source	Electrospray Ionization (ESI), Negative Mode[1]
Capillary Voltage	2.5 - 3.5 kV[1]
Source Temperature	120 - 150 °C[1]
Desolvation Temperature	350 - 450 °C[1]
Precursor Ion [M-H] ⁻ (m/z)	515.7[1][8]
Product Ions (m/z)	To be optimized by infusing a standard solution[1]

Procedure:

- Standard Preparation: Prepare a stock solution of Ganoderenic acid C standard in methanol (e.g., 1 mg/mL). Perform serial dilutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[1]
- System Equilibration: Equilibrate the UPLC-MS/MS system with the initial mobile phase composition until a stable baseline is achieved.[1]
- Analysis: Inject the standards and samples for data acquisition. Quantify Ganoderenic acid
 C using the calibration curve generated from the standard solutions.





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Caption: General workflow for chromatographic analysis.

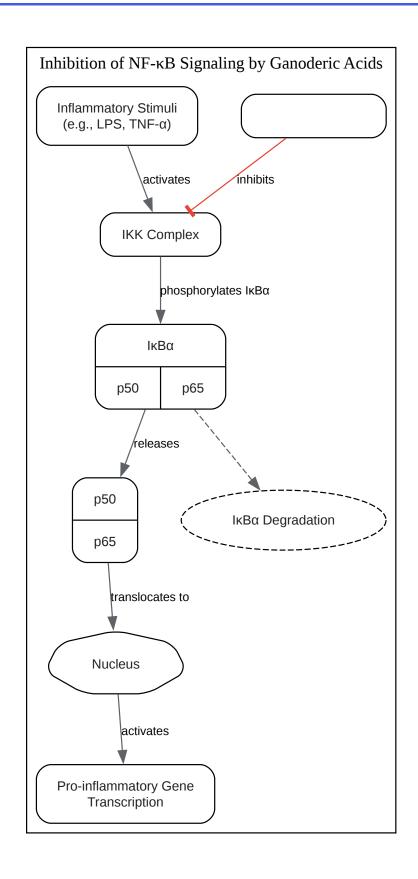
Biological Activity and Signaling Pathways

Ganoderic acids, including **Ganoderenic acid C**, modulate key cellular signaling pathways, which contributes to their anti-inflammatory and anti-cancer effects.[2][7][13]

NF-kB Signaling Pathway

Ganoderic acids can inhibit the NF-κB signaling pathway.[2][7] This is achieved by preventing the degradation of IκBα, the inhibitory protein that keeps NF-κB in the cytoplasm.[7] By stabilizing IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked, which in turn prevents the transcription of pro-inflammatory and pro-survival genes.[7]





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Caption: Inhibition of the NF-kB signaling pathway.



MAPK Signaling Pathway

Ganoderic acids have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. [7][13] In some cases, they inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK, contributing to their anti-inflammatory and anti-proliferative effects.[7]

Conclusion

Ganoderenic acid C is an essential standard for the phytochemical analysis of Ganoderma products.[6] The detailed protocols and data presented here provide a solid framework for researchers and professionals in drug development to ensure the quality, consistency, and efficacy of their materials. A deeper understanding of its biological activities and the underlying signaling pathways will continue to drive research into its therapeutic applications.[6]

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